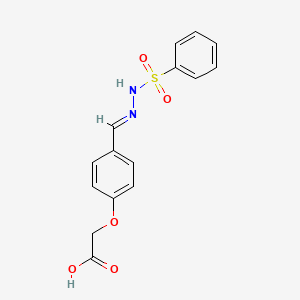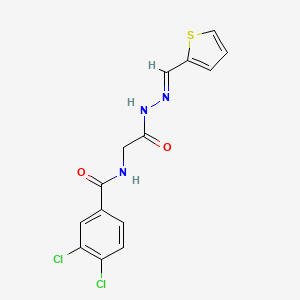![molecular formula C28H29N3O6 B12011256 [2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxybenzoic acid 2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl ester benzoates . It features a benzene ring substituted with a methoxy group (CH₃O) and a butoxy group (C₄H₉O) at different positions. The compound exhibits interesting properties due to its unique structure.
Vorbereitungsmethoden
a. Synthetic Routes: The synthetic route for this compound involves the condensation of 4-methoxy-2-methylaniline 2-methyl-p-anisidine ) with an appropriate acylating agent. Here’s a simplified representation of the reaction:
4-Methoxy-2-methylaniline+Acylating Agent→Compound
b. Reaction Conditions: The specific acylating agent and reaction conditions may vary, but typical conditions involve the use of acid chlorides or anhydrides. The reaction is often carried out in an organic solvent, such as dichloromethane or toluene.
c. Industrial Production Methods: Industrial-scale production of this compound likely employs optimized conditions, catalysts, and purification steps. detailed information on large-scale synthesis remains proprietary.
Analyse Chemischer Reaktionen
Types of Reactions: The compound can undergo various reactions, including:
Hydrolysis: Cleavage of the ester bond under acidic or basic conditions.
Substitution: Nucleophilic substitution at the acyl group or other reactive sites.
Oxidation/Reduction: Depending on the functional groups present.
Hydrolysis: Acidic or alkaline conditions (e.g., NaOH, HCl).
Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄).
Major Products: The hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol. Substitution reactions can lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Materials Science: Incorporating it into polymers or coatings.
Biological Studies: Assessing its effects on cellular processes.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons require an extensive literature review, this compound’s unique structure sets it apart from related benzoates. Similar compounds include 4-methoxybenzoic acid methyl ester and 4-methoxybenzaldehyde .
Eigenschaften
Molekularformel |
C28H29N3O6 |
|---|---|
Molekulargewicht |
503.5 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C28H29N3O6/c1-4-5-16-36-23-13-9-21(10-14-23)28(34)37-24-15-8-20(17-25(24)35-3)18-29-31-27(33)26(32)30-22-11-6-19(2)7-12-22/h6-15,17-18H,4-5,16H2,1-3H3,(H,30,32)(H,31,33)/b29-18+ |
InChI-Schlüssel |
FQLHQYXVFNOEAT-RDRPBHBLSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)C)OC |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}ethyl)-4-propoxybenzamide](/img/structure/B12011177.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide](/img/structure/B12011184.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)

![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)
![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)


![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)


![1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-](/img/structure/B12011266.png)
